5-フェルロイルキナ酸

概要

説明

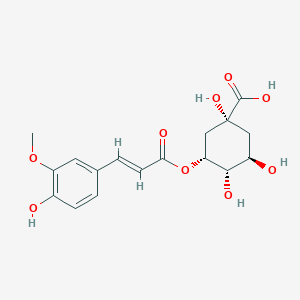

3-Feruloylquinic acid is a derivative of ferulic acid, which is a ubiquitous phenolic acid in the plant kingdom. Ferulic acid itself is an effective component of Chinese medicine herbs and is known for its antioxidant, antimicrobial, anti-inflammatory, anti-thrombosis, and anti-cancer activities, among other physiological functions . It is mainly conjugated with various molecules in plants and is rarely found in a free state . The compound 3-feruloylquinic acid is one of the many naturally occurring compounds that bear a feruloyl moiety, which has been identified in foods and is associated with potential health benefits against disorders related to oxidative stress .

Synthesis Analysis

The synthesis of ferulic acid derivatives, such as 3-feruloylquinic acid, can be achieved through chemical synthesis or biological transformation . A novel synthesis route for 5-O-feruloylquinic acid, which is structurally related to 3-feruloylquinic acid, has been optimized and involves a Knoevenagel condensation as a key step . This suggests that similar synthetic methods could potentially be adapted for the synthesis of 3-feruloylquinic acid.

Molecular Structure Analysis

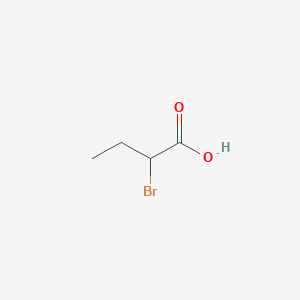

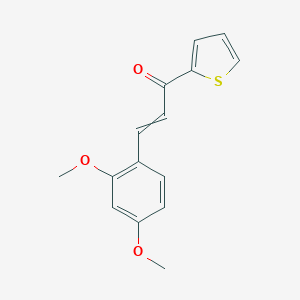

Ferulic acid, the core structure of 3-feruloylquinic acid, is characterized by a 4-hydroxy-3-methoxycinnamic acid structure . The feruloyl moiety is a common feature in a variety of naturally occurring compounds, and its presence is associated with various biological activities . The molecular structure of ferulic acid and its derivatives is crucial for their antioxidant properties and their ability to interact with other biological molecules.

Chemical Reactions Analysis

Ferulic acid can participate in various chemical reactions due to its phenolic structure. It can form ester bonds with hemicellulose chains in plant cell walls and can polymerize with lignin through ether bonds . The reactivity of the feruloyl moiety in ferulic acid derivatives like 3-feruloylquinic acid is significant for their incorporation into complex plant structures and their potential biological activities .

Physical and Chemical Properties Analysis

The physicochemical properties of ferulic acid have been characterized, providing insights into its behavior as a drug candidate for the treatment of dementia . Ferulic acid exhibits different partition coefficients depending on the pH, indicating its solubility can be pH-dependent . It also shows instability under high humidity, which is an important consideration for the formulation of ferulic acid-based drugs . The presence of different polymorphic forms of ferulic acid suggests that 3-feruloylquinic acid may also exhibit polymorphism, which can affect its solubility and dissolution rate .

科学的研究の応用

抗酸化特性

5-フェルロイルキナ酸 (5-FQA) および 3-フェルロイルキナ酸 (3-FQA) は、どちらも潜在的な抗酸化効果を示すことが知られています . これらは、ヒドロペルオキシラジカルスカベンジャーおよびキサンチンオキシダーゼ (XO) 阻害剤として作用します . これらの抗酸化能力は、トロロックスやBHTなどの一般的な抗酸化剤よりも高い速度定数で、極性および脂質生理学的媒体の両方で強力です .

キサンチンオキシダーゼ阻害

5-FQA および 3-FQA は、XO 酵素の活性部位との良好な親和性を示し、安定な複合体を形成します . これは、痛風など、XO が重要な役割を果たす病気の治療に役立つ可能性があることを示唆しています。

抗炎症活性

5-FQA の抗炎症活性は、サイトカインの炎症促進活性を低下させることに起因します . これは、炎症性疾患の治療における潜在的な用途を示唆しています。

食品の生物活性向上

5-FQA は、食品の抗酸化活性を高めるために使用されます . 5-FQA を含む抽出物を、乳製品、コーヒー飲料、チョコレート、ベーカリー製品などのさまざまな食品マトリックスに添加すると、アントシアニンと抗酸化活性が上昇することが観察されました .

光合成の強化

3-FQA は、光合成活性放射 (PAR) および UV 照射を著しく強化します . これは、植物の生育と生産性を向上させるための潜在的な用途を示唆しています。

潜在的な健康上の利点

抗酸化および抗炎症特性により、5-FQA および 3-FQA は、潜在的な健康上の利点をもたらす可能性があります。 これらは、心血管疾患、2 型糖尿病、アルツハイマー病のリスクを軽減する可能性があります .

作用機序

Target of Action

5-Feruloylquinic acid (5-FQA) is known to target xanthine oxidase (XO) and tyrosinase . These enzymes play crucial roles in various biological processes. XO is involved in purine metabolism and is a source of reactive oxygen species, while tyrosinase is a key enzyme in melanin synthesis.

Mode of Action

5-FQA exhibits its antioxidant effects by acting as a hydroperoxyl radical scavenger and an inhibitor of xanthine oxidase . It interacts with these targets, leading to a decrease in the production of reactive oxygen species, thereby mitigating oxidative stress . Additionally, 5-FQA shows inhibitory activities against tyrosinase, which can lead to a reduction in melanin synthesis .

Biochemical Pathways

The action of 5-FQA affects the shikimate and phenylpropanoid pathways , which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are involved in the production of hydroxybenzoic acids, hydroxycinnamic acids, and their derivatives, including 5-FQA .

Result of Action

The interaction of 5-FQA with its targets results in potent antioxidative effects . By scavenging hydroperoxyl radicals and inhibiting xanthine oxidase, 5-FQA helps to mitigate oxidative stress . Its inhibitory activity against tyrosinase can lead to a reduction in melanin synthesis .

Action Environment

The action of 5-FQA can be influenced by various environmental factors. For instance, its antioxidative effects can vary depending on the physiological environment, with different effects observed in polar and lipidic physiological media

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

生化学分析

Biochemical Properties

5-Feruloylquinic acid interacts with various enzymes and proteins. It has been found to exhibit potent hydroperoxyl radical scavenging capacity in both polar and lipidic physiological media . Furthermore, it shows good affinity with the active site of the xanthine oxidase enzyme and forms stable complexes .

Cellular Effects

5-Feruloylquinic acid has been shown to have antioxidative effects and tyrosinase inhibitory activities . It can influence cell function by acting as a natural antioxidant and inhibiting certain enzymes .

Molecular Mechanism

The molecular mechanism of 5-Feruloylquinic acid involves its antioxidant activity and enzyme inhibition. It acts as a hydroperoxyl radical scavenger and xanthine oxidase inhibitor . The hydrogen atom transfer (HAT) mechanism was found to be exclusive in lipid media, while both HAT and single electron transfer (SET) mechanisms are possible in water .

Metabolic Pathways

5-Feruloylquinic acid is involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds

特性

IUPAC Name |

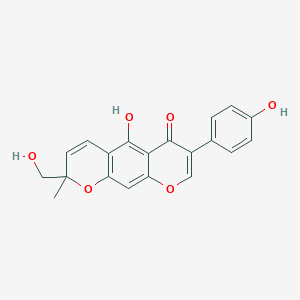

(1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGZUCNPTLULOL-KQJPBSFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@](C[C@H]([C@@H]2O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401341746 | |

| Record name | 3-Feruloylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401341746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87099-72-7 | |

| Record name | 3-Feruloylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Feruloylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401341746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FERULOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DG2CT594J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Feruloylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 5-Feruloylquinic acid?

A1: The molecular formula of 5-Feruloylquinic acid is C16H18O9, and its molecular weight is 354.31 g/mol.

Q2: How can I identify and quantify 5-Feruloylquinic acid in a sample?

A2: High-performance liquid chromatography coupled with various detection methods, such as diode array detection (HPLC-DAD) [, ], mass spectrometry (HPLC-MS) [, , , , , , , , ], and tandem mass spectrometry (LC-MS/MS) [, , , ], have been widely used for the identification and quantification of 5-Feruloylquinic acid in various matrices like coffee beans, fruits, and plant extracts. These techniques offer high sensitivity, selectivity, and the ability to differentiate isomers.

Q3: What are the challenges associated with identifying 5-Feruloylquinic acid isomers, and how are they addressed?

A3: Identifying 5-Feruloylquinic acid isomers can be challenging due to their similar molecular structures and properties. High-resolution mass spectrometry (HR-MS) [] and tandem mass spectrometry (MS/MS) [, , , , , ] are particularly useful for distinguishing between isomers by providing detailed fragmentation patterns. Additionally, comparing retention times with authentic standards during chromatographic analysis helps confirm the identity of specific isomers.

Q4: What are the primary natural sources of 5-Feruloylquinic acid?

A4: 5-Feruloylquinic acid is found in significant amounts in green coffee beans, particularly in Robusta coffee (Coffea canephora) [, , , ]. It is also present in other plant sources like loquat fruit (Eriobotrya japonica) [], aronia berries (Aronia melanocarpa) [], and Hypericum perforatum [, ].

Q5: How do different drying methods affect the content of 5-Feruloylquinic acid in green coffee beans?

A5: Research suggests that microwave vacuum drying (MVD) effectively preserves 5-Feruloylquinic acid content in green coffee beans, resulting in higher concentrations compared to other methods like room temperature drying, heat pump drying, freeze drying, and combined microwave power vacuum drying [].

Q6: Does roasting coffee beans affect 5-Feruloylquinic acid levels?

A6: Yes, roasting coffee beans can lead to the degradation and transformation of 5-Feruloylquinic acid. The roasting process induces complex chemical reactions, forming various derivatives, including lactones, shikimates, and other breakdown products [].

Q7: What are the reported biological activities of 5-Feruloylquinic acid?

A7: 5-Feruloylquinic acid has demonstrated various biological activities in vitro, including antioxidant [, , , ], anti-inflammatory [, ], and anti-angiogenic properties []. It has also shown potential inhibitory effects against α-amylase [] and tyrosinase [].

Q8: Could 5-Feruloylquinic acid be used as a marker for coffee quality?

A8: Yes, 5-Feruloylquinic acid, along with other chlorogenic acids, is considered a quality marker for coffee [].

Q9: Has 5-Feruloylquinic acid been investigated for its potential antidiabetic effects?

A9: Yes, research has explored the antidiabetic potential of coffee silverskin extracts, which contain 5-Feruloylquinic acid. Studies using human intestinal epithelial (Caco-2) cells suggest that these extracts can inhibit intestinal glucose and fructose uptake, potentially by influencing the expression of sugar transporter genes like GLUT2 and SGLT1 [].

Q10: How does the presence of 5-Feruloylquinic acid in different vertical layers of the coffee plant canopy affect the sensory attributes of coffee?

A10: Studies have shown that coffee beans from the lower, self-shaded canopy layer (Li) tend to have higher concentrations of 5-Feruloylquinic acid and other compounds like 3,4-dicaffeoylquinic acid, sucrose, caffeine, and proteins []. These beans produce a coffee beverage with desirable sensory attributes, including sweetness, bitterness, brown color, and low astringency.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Benzoylsulfanyl)propanoyl]glycine](/img/structure/B104375.png)